
2-Aminomethyl-1-benzyl-piperidine
Overview
Description
2-Aminomethyl-1-benzyl-piperidine (C₁₃H₁₆N₂) is a piperidine derivative featuring a benzyl group at the 1-position and an aminomethyl substituent at the 2-position. It is synthesized via a distillation process under reduced pressure (0.1 mm Hg), yielding 51.2% of the product at 115–120°C . This compound serves as a key intermediate in synthesizing pharmacologically relevant molecules, such as N-[(1-benzyl-piperidyl-2)-methyl]-2-methoxy-5-sulphamoyl-benzamide, which exhibits a melting point of 168.5–169°C after methanol recrystallization . Its structural flexibility and functional groups make it valuable in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-1-benzyl-piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the benzyl-piperidine intermediate. This intermediate is then further reacted with formaldehyde and ammonia to introduce the aminomethyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethyl-1-benzyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₀N₂
- Molecular Weight : 220.32 g/mol
- Structural Features : The compound features a piperidine ring, which is a common scaffold in many biologically active molecules, along with a benzyl group that enhances its chemical reactivity and interaction with biological targets .
Drug Synthesis
This compound acts as an essential building block in the synthesis of various pharmaceuticals. Its applications include:
- Alzheimer's Disease Treatment : The compound is involved in the synthesis of donepezil hydrochloride, a reversible acetylcholinesterase inhibitor used to treat Alzheimer's disease. This highlights its importance in developing treatments for neurodegenerative disorders .
- Antipsychotic Medications : The piperidine structure is integral to several antipsychotic drugs, including Melperone, which is utilized for its antipsychotic properties. Research indicates that derivatives of piperidine can enhance the efficacy and selectivity of these medications .
Ligand Development
The amine group in this compound allows it to function as a ligand for metal catalysts, which can be explored for various catalytic reactions. This property is particularly useful in asymmetric synthesis, where chiral compounds are desired .
Neurotransmitter Modulation
Preliminary studies suggest that this compound may modulate neurotransmitter activity, indicating potential anxiolytic effects. Further pharmacological profiling is necessary to elucidate its mechanisms of action and therapeutic potential .
Interaction Studies
Research has focused on how this compound interacts with various receptors and enzymes, which could lead to the discovery of new therapeutic agents targeting specific pathways involved in neurological disorders .
Case Studies and Research Findings
Recent studies have highlighted the versatility of piperidine derivatives, including this compound, in drug discovery:
- A study demonstrated successful hydrogenation methods for synthesizing substituted piperidines, emphasizing their importance in developing biologically active substances .
- Another research effort investigated the use of novel catalysts for synthesizing fluorinated piperidines, showcasing advancements in synthetic methodologies that could benefit the production of complex pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Aminomethyl-1-benzyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, it can act as an agonist or antagonist, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Piperidine Derivatives
1-(2-Aminoethyl)piperidine
- Molecular Formula : C₇H₁₆N₂
- Boiling Point : 185–186°C
- Solubility : Partially miscible in water; air-sensitive due to the primary amine group .
- Structural Features: Lacks the benzyl group of the target compound, instead featuring a simpler 2-aminoethyl chain.
- Applications: Primarily used in research as a building block for chelating agents or surfactants. Its reduced steric hindrance compared to 2-aminomethyl-1-benzyl-piperidine may enhance reactivity in nucleophilic substitutions.
1-Cbz-4-(aminomethyl)piperidine
- Molecular Formula : C₁₄H₂₀N₂O₂ (with carbobenzyloxy [Cbz] protection)
- Key Properties : Includes a Cbz group at the 1-position, enhancing stability during synthesis but requiring deprotection for further functionalization. Computational studies indicate moderate blood-brain barrier (BBB) permeability and high gastrointestinal (GI) absorption .
- Synthesis: Prepared via multi-step reactions involving 4-aminomethylpiperidine and benzaldehyde derivatives in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Applications : The Cbz group facilitates selective modifications, making it useful in peptide chemistry and protease inhibitor design.
5-Amino-2-(2-methylpiperidin-1-yl)benzamide
- Molecular Weight : 233.31 g/mol
- Structural Features: Incorporates a 2-methylpiperidinyl group and a benzamide moiety.
- Applications : Likely explored as an intermediate for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, though specific pharmacological data are unavailable .
2-(2-Aminoethyl)pyridine
- Molecular Formula : C₇H₁₀N₂
- Structural Features : Replaces the piperidine ring with a pyridine moiety, introducing aromaticity and altering electronic properties.
- Applications : Utilized in coordination chemistry (e.g., ligand synthesis for metal catalysts) and as a precursor for heterocyclic drug candidates .
Comparative Analysis Table
Key Research Findings
- Stability: The Cbz group in 1-Cbz-4-(aminomethyl)piperidine prevents unwanted side reactions but requires additional deprotection steps, unlike the unprotected amine in the target compound .
- Pharmacological Potential: Derivatives of this compound (e.g., sulphonamide analogs) show promise in targeting serotonin or dopamine receptors due to their structural resemblance to known pharmacophores .
Biological Activity
2-Aminomethyl-1-benzyl-piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 170701-98-1
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
The compound features a piperidine ring substituted with an aminomethyl group and a benzyl moiety, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that piperidine derivatives can possess significant antimicrobial properties, making them valuable in the fight against resistant bacterial strains .
- Antiviral Properties: The compound has been investigated for its potential as an antiviral agent, particularly against influenza viruses. It has shown promising results in inhibiting viral fusion processes, which are critical for viral entry into host cells .
- Antidiabetic Effects: Some derivatives of piperidine have been explored for their antidiabetic potential, demonstrating the ability to inhibit key enzymes involved in glucose metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, including those involved in viral replication and metabolic pathways. For instance, it has been shown to inhibit the hemagglutinin (HA) fusion peptide of influenza viruses, preventing the virus from successfully entering host cells .
- Antimicrobial Mechanisms: Its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes within microbial cells .
- Interaction with Biological Targets: The compound's structure allows it to interact with specific receptors or enzymes, modulating their activity and influencing cellular responses .
Antiviral Activity Against Influenza
A study investigated the efficacy of this compound derivatives against H1N1 influenza virus. The results indicated that certain modifications to the benzyl group significantly enhanced antiviral activity. The compound demonstrated an IC50 value of 12 µM in inhibiting viral fusion processes, showcasing its potential as a lead compound for antiviral drug development .
Antimicrobial Studies
In antimicrobial assays, this compound exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a scaffold for developing new antibiotics .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antiviral | 12 | |
Piperidine Derivative A | Antimicrobial | 25 | |
Benzoylpiperidine | Antiproliferative | 19.9 |
This table illustrates that while other compounds also exhibit biological activities, this compound shows notable potency in antiviral applications.
Properties
IUPAC Name |
(1-benzylpiperidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRQRNCULDABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439969 | |
Record name | 2-Aminomethyl-1-benzyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170701-98-1 | |
Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminomethyl-1-benzyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzylpiperidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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